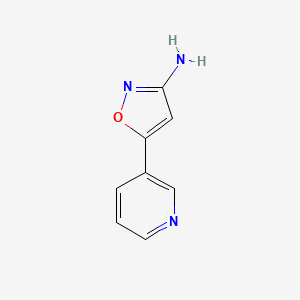
5-(Piridin-3-il)-1,2-oxazol-3-amina
Descripción general
Descripción
The compound “5-(Pyridin-3-yl)-1,2-oxazol-3-amine” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have an oxazole ring attached to a pyridine ring. The exact structure, including the positions of any possible functional groups, would depend on the specific synthesis process .Chemical Reactions Analysis
As a heterocyclic compound, “5-(Pyridin-3-yl)-1,2-oxazol-3-amine” could potentially participate in a variety of chemical reactions. The pyridine ring, for example, is often involved in substitution reactions, while the oxazole ring might be involved in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Pyridin-3-yl)-1,2-oxazol-3-amine” would depend on its exact molecular structure. Factors that could influence its properties include the presence and position of functional groups, the overall shape of the molecule, and the specific arrangement of its atoms .Aplicaciones Científicas De Investigación
Propiedades luminiscentes y catalíticas
El compuesto se ha utilizado en la síntesis de polímeros de coordinación, que han mostrado propiedades luminiscentes y catalíticas . Estos polímeros se ensamblaron a partir de ácido 5-(piridin-3-il)isoftálico con Mn(CH3COO)2/Zn(NO3)2/Pb(NO3)2 para dar tres nuevos complejos . Estos complejos exhiben propiedades catalíticas preferibles en la degradación de Rodamina B (RhB) .
Aplicaciones antioxidantes y antiinflamatorias
El compuesto se ha utilizado en la síntesis de nuevos derivados de pirimidina-2-tiol, pirazol y pirano . Estos derivados han mostrado potentes actividades antiinflamatorias tanto in vitro como in vivo . También exhibieron prometedoras vitalidades antioxidantes contra la actividad de barrido de α, α-difenil-β-picrilhidrazilo y la peroxidación lipídica .
Bloque de construcción de química sintética
Este compuesto se utiliza como bloque de construcción en química sintética. Se puede usar para introducir grupos trifluorometilpiridina (TFMP) dentro de otras moléculas. El principal resultado del uso de este compuesto en química sintética es el desarrollo de nuevos compuestos con propiedades únicas.
Actividad antifibrótica
El compuesto se ha utilizado en la síntesis de nuevos derivados de 2-(piridin-2-il) pirimidina . Estos derivados han mostrado una actividad antifibrótica potencial .
Síntesis de polímeros de coordinación
El compuesto se ha utilizado en la síntesis de polímeros de coordinación . Estos polímeros se ensamblaron a partir de ácido 5-(piridin-3-il)isoftálico con Mn(CH3COO)2/Zn(NO3)2/Pb(NO3)2 para dar tres nuevos complejos . Estos complejos tienen diferentes modos de coordinación y cristalizan en diferentes grupos espaciales .
6. Síntesis de nuevos derivados de pirazolo pirimidina El compuesto se ha utilizado en la síntesis de nuevos derivados de pirazolo pirimidina . Estos derivados han mostrado diversas actividades biológicas .
Safety and Hazards
Direcciones Futuras
The study and development of heterocyclic compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic chemistry . Future research on “5-(Pyridin-3-yl)-1,2-oxazol-3-amine” could explore its potential uses in these and other areas.
Análisis Bioquímico
Biochemical Properties
5-(Pyridin-3-yl)-1,2-oxazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor tyrosine kinases, which are critical for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .
Cellular Effects
The effects of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . Additionally, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . In in vitro studies, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine has shown stability under specific conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
5-(Pyridin-3-yl)-1,2-oxazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins can influence the localization and accumulation of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine within specific tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
5-pyridin-3-yl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-4-7(12-11-8)6-2-1-3-10-5-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXFFHTZIGRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


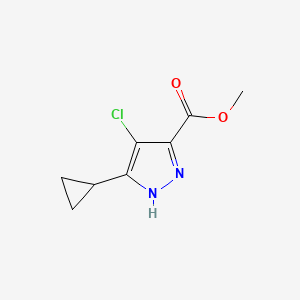


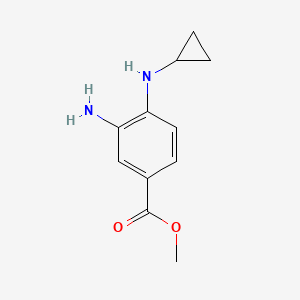




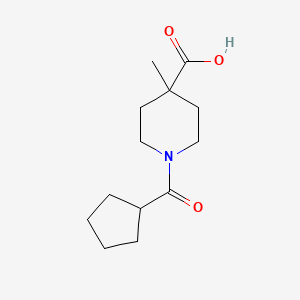

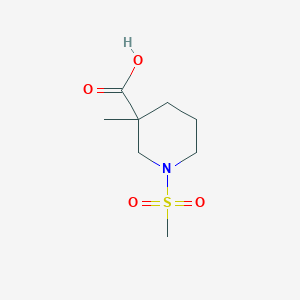
![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)


